molecular formula C10H10FN3 B2745136 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1485191-34-1

3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No. B2745136
CAS RN: 1485191-34-1
M. Wt: 191.209
InChI Key: WQTAAEJQCSIPQO-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.2 . It is also known by the name "Benzenamine, 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)" .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are known for their diverse chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Fluorinated Compounds in Polymer Science

Fluorinated polymers, due to their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability, have negligible residual monomer and oligomer content, low to no leachables, and are practically insoluble in water, not subject to long-range transport. These polymers, like Polytetrafluoroethylene (PTFE), find applications ranging from coatings and lubrication to pyrotechnics, indicating the potential utility of fluorinated compounds in creating materials with exceptional durability and resistance to extreme conditions (Henry et al., 2018).

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been pivotal in cancer treatment, showcasing the critical role of fluorine in developing pharmaceuticals with significant therapeutic impacts. The incorporation of fluorine into molecules can alter their metabolic stability, membrane permeability, and binding affinity, potentially offering avenues for the design of more effective drugs (Gmeiner, 2020).

Environmental and Analytical Applications

The analysis and environmental fate of fluorinated compounds, including their persistence, bioaccumulation, and toxic properties, highlight the importance of understanding and managing the environmental impact of these chemicals. Research in this area can inform the development of safer, more sustainable fluorinated compounds for various applications (Munoz et al., 2019).

Advanced Materials and Chemical Synthesis

Research on fluorinated liquid crystals demonstrates the impact of fluorine on the properties of materials, such as modifying phase behavior, stability, and electronic properties, suggesting the potential of fluorinated compounds in advanced material science and electronic applications (Hird, 2007).

Protein Design and Biotechnology

The exploration of fluorinated amino acids in protein design points to the capacity of fluorine to enhance the stability and functionality of biomolecules, offering promising strategies for engineering proteins with enhanced properties for biotechnological applications (Buer & Marsh, 2012).

properties

IUPAC Name

3-fluoro-4-(2-methylpyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTAAEJQCSIPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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